molecular formula C₃₀H₃₀N₂O₇ B1663296 Peliglitazar racemate CAS No. 331744-72-0

Peliglitazar racemate

Cat. No.: B1663296
CAS No.: 331744-72-0
M. Wt: 530.6 g/mol
InChI Key: CUADMYMMZWFUCY-UHFFFAOYSA-N
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Scientific Research Applications

Peliglitazar racemate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the activation of peroxisome proliferator-activated receptors and their role in metabolic processes.

    Biology: It is used to investigate the effects of dual activation of peroxisome proliferator-activated receptors alpha and gamma on cellular functions.

    Medicine: It has potential therapeutic applications in the treatment of diabetes and dyslipidemia due to its glucose and lipid-lowering effects.

    Industry: It is used in the development of new drugs and therapeutic agents targeting metabolic disorders

Mechanism of Action

Peliglitazar racemate acts as a dual α/γ PPAR activator . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. Peliglitazar’s activation of these receptors can lead to both glucose and lipid-lowering effects .

Future Directions

The development of racemates like Peliglitazar racemate is a crucial topic for effectively utilizing racemates synthesized by chemical means . Future directions may involve the development of novel enantioseparation methods, which could greatly reinvigorate the existing individual methods and facilitate the emergence of cross-cutting ideas among researchers from different enantioseparation domains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Peliglitazar racemate involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 4-methoxyphenoxycarbonyl chloride with 1-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)ethylamine to form the desired product . The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques like high-pressure liquid chromatography and mass spectrometry ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Peliglitazar racemate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidative metabolites.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include various glucuronide conjugates and oxidative metabolites. These products are often analyzed using techniques like liquid chromatography and mass spectrometry to determine their structure and properties .

Comparison with Similar Compounds

Similar Compounds

    Muraglitazar: Another dual activator of peroxisome proliferator-activated receptors alpha and gamma, differing from Peliglitazar racemate by a single methyl group.

    Rosiglitazar: A compound with similar glucose and lipid-lowering effects but different structural features.

Uniqueness

This compound is unique due to its dual activation of peroxisome proliferator-activated receptors alpha and gamma, which allows it to simultaneously improve glucose and lipid metabolism. This dual activation makes it a promising candidate for the treatment of metabolic disorders .

Properties

IUPAC Name

2-[(4-methoxyphenoxy)carbonyl-[1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUADMYMMZWFUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870325
Record name N-[(4-Methoxyphenoxy)carbonyl]-N-(1-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}ethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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